molecular formula C20H23N3O4S B15220169 N,N-Bis(4-methoxybenzyl)-1-methyl-1H-pyrazole-3-sulfonamide

N,N-Bis(4-methoxybenzyl)-1-methyl-1H-pyrazole-3-sulfonamide

Cat. No.: B15220169
M. Wt: 401.5 g/mol
InChI Key: YWEOLCKZEBLLOO-UHFFFAOYSA-N
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Description

N,N-Bis(4-methoxybenzyl)-1-methyl-1H-pyrazole-3-sulfonamide is a synthetic chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a 1-methyl-1H-pyrazole-3-sulfonamide core, a privileged scaffold in pharmaceutical science, which is further functionalized with 4-methoxybenzyl groups on the sulfonamide nitrogen. The integration of the pyrazole and sulfonamide moieties creates a versatile pharmacophore observed in compounds with a diverse range of biological activities . The primary sulfonamide group (SO2NH2) is a key feature known for its role as a Zinc Binding Group (ZBG), enabling potent inhibition of metalloenzymes like the carbonic anhydrase (CA) family . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules targeting various disease pathways. Pyrazole-sulfonamide hybrids have demonstrated significant potential as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease research . Furthermore, such structures have been investigated for their antiproliferative properties, indicating their utility in early-stage oncology research . The specific substitution pattern on the sulfonamide nitrogen in this compound may allow researchers to fine-tune properties such as lipophilicity, steric bulk, and electronic effects, which are critical for optimizing binding affinity, selectivity, and overall drug-like properties in lead compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

N,N-bis[(4-methoxyphenyl)methyl]-1-methylpyrazole-3-sulfonamide

InChI

InChI=1S/C20H23N3O4S/c1-22-13-12-20(21-22)28(24,25)23(14-16-4-8-18(26-2)9-5-16)15-17-6-10-19(27-3)11-7-17/h4-13H,14-15H2,1-3H3

InChI Key

YWEOLCKZEBLLOO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(4-methoxybenzyl)-1-methyl-1H-pyrazole-3-sulfonamide typically involves multiple steps. One common method includes the reaction of 1-methyl-1H-pyrazole-3-sulfonyl chloride with 4-methoxybenzylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(4-methoxybenzyl)-1-methyl-1H-pyrazole-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Scientific Research Applications

Scientific Research Applications

N,N-Bis(4-methoxybenzyl)-1-methyl-1H-pyrazole-3-sulfonamide serves as a crucial intermediate in synthesizing more complex molecules. Its sulfonamide group has potential use in studying enzyme inhibition by mimicking the structure of natural substrates and blocking the active site, which can affect various biochemical pathways. This compound is also investigated for its potential as a pharmaceutical agent, particularly in developing anti-inflammatory and anti-cancer drugs. Furthermore, it is utilized in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of this compound typically involves multiple steps. A common method includes reacting 1-methyl-1H-pyrazole-3-sulfonyl chloride with 4-methoxybenzylamine in the presence of a base, such as triethylamine. This reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. Industrial production of this compound may involve similar synthetic routes but on a larger scale, optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography. The major products formed from these reactions depend on the specific conditions and reagents used; for example, oxidation of the methoxy groups can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Uniqueness

Mechanism of Action

The mechanism of action of N,N-Bis(4-methoxybenzyl)-1-methyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

N-(4-Methoxybenzyl)-N,N-bis(cyanomethyl)amine (2a)
  • Structure: Shares the 4-methoxybenzyl group but replaces the pyrazole-sulfonamide core with cyanomethylamine.
  • Properties : Reported as a pale yellow oil with high synthetic yield (99%). Its NMR data (δ 3.58–7.26 ppm for ¹H) and mass spectrometry (HRMS m/z 216.1145) highlight its stability and electronic environment .
N-(4-Chlorobenzenesulfonyl)-1-[(2,4-dichlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide (14)
  • Structure : Contains a pyrazole-sulfonamide backbone but substitutes 4-chlorobenzenesulfonyl and dichlorophenylmethyl groups.
  • Synthesis : Purified via flash chromatography (79.3% yield), indicating moderate reactivity under similar conditions .
Antioxidant Schiff Bases (e.g., 5-DPSS)
  • Structure: Phenolic Schiff bases with diphenyl disulfide bridges and dihydroxy substituents.
  • Activity : Demonstrated potent antioxidant effects (e.g., 5-DPSS: ABTS EC50 = 1.36 µg/mL vs. BHA EC50 = 7.54 µg/mL). Hydroxyl group positioning significantly influenced activity .
  • Comparison: While the target compound lacks phenolic groups, its methoxybenzyl substituents may confer mild antioxidant properties via radical stabilization, though likely less potent than 5-DPSS.
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide
  • Structure : Pyrazole-sulfonamide with chlorophenyl and methyl groups.
  • Relevance : Structural analogs like this are often explored in drug discovery for anti-inflammatory or antimicrobial applications. Crystallographic tools (e.g., SHELX, APEX2) are critical for elucidating their conformations .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity (EC50) Synthesis Yield/Notes Reference
N,N-Bis(4-methoxybenzyl)-1-methyl-... Pyrazole-sulfonamide 4-Methoxybenzyl, methyl Not reported Commercial (Hairui Chem)
N-(4-Methoxybenzyl)-bis(cyanomethyl)amine Cyanomethylamine 4-Methoxybenzyl, cyanomethyl Not tested 99% yield, pale yellow oil
5-DPSS (Schiff base) Diphenyl disulfide Dihydroxy, disulfide bridge ABTS: 1.36 µg/mL Antioxidant focus
N-(4-Chlorobenzenesulfonyl)-... (14) Pyrazole-carboxamide 4-Chlorobenzenesulfonyl, dichloro Antibacterial/antimycobacterial 79.3% yield, flash chromatography

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N,N-Bis(4-methoxybenzyl)-1-methyl-1H-pyrazole-3-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves sequential alkylation and sulfonylation. For example:

  • Step 1 : Alkylation of 1-methylpyrazole with 4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the bis(4-methoxybenzyl) groups .
  • Step 2 : Sulfonylation using a sulfonyl chloride derivative in anhydrous dichloromethane with triethylamine as a base .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility vs. DCM for milder conditions) and temperature to minimize by-products like over-alkylated species .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Approach :

  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns on the pyrazole ring and sulfonamide group. Methoxybenzyl protons appear as singlet peaks near δ 3.8 ppm .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (1350–1300 cm⁻¹) and pyrazole C=N vibrations (1600–1500 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS can validate molecular weight and detect impurities (e.g., incomplete alkylation) .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties and reactivity of the sulfonamide moiety?

  • Method :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
  • Analyze frontier molecular orbitals (HOMO-LUMO) to predict sites prone to oxidation or nucleophilic attack .
  • Compare computed vs. experimental UV-Vis spectra (e.g., λmax ~280 nm for sulfonamide π→π* transitions) to validate electronic transitions .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-sulfonamide hybrids?

  • Analysis Framework :

  • Structural Variability : Compare substituent effects (e.g., 4-methoxybenzyl vs. fluorophenyl in related compounds) on receptor binding .
  • Assay Conditions : Control for pH-dependent solubility (sulfonamides are more soluble in basic media) and serum protein binding in in vitro studies .
  • Meta-Analysis : Use databases like PubChem to cross-reference IC50 values and identify outliers due to assay variability .

Q. How do crystallographic studies inform the design of derivatives with improved binding affinity?

  • Case Study :

  • Single-crystal X-ray diffraction (SCXRD) of analogous compounds (e.g., 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide) reveals key intermolecular interactions:
  • Hydrogen Bonds : Sulfonamide O atoms with water or protein residues (distance ~2.8 Å).
  • π-Stacking : Methoxybenzyl groups align with aromatic residues in target enzymes .
  • Modify substituents (e.g., replacing methoxy with trifluoromethyl) to enhance hydrophobic interactions while maintaining crystallinity .

Methodological Challenges and Solutions

Q. What are the limitations of traditional synthetic routes, and how can microwave-assisted synthesis improve yields?

  • Issue : Conventional heating may lead to thermal decomposition of sensitive intermediates.
  • Solution : Microwave irradiation (e.g., 100°C, 300 W) reduces reaction time (from 12 hours to 30 minutes) and improves regioselectivity in pyrazole alkylation steps .

Q. How can researchers address low solubility in biological assays?

  • Strategies :

  • Use co-solvents like DMSO (<1% v/v) or cyclodextrin-based formulations.
  • Synthesize prodrugs (e.g., ester derivatives) that hydrolyze in vivo to release the active sulfonamide .

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